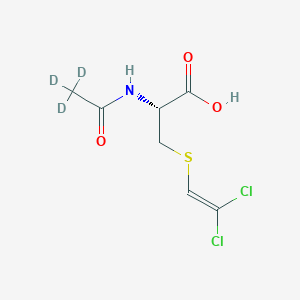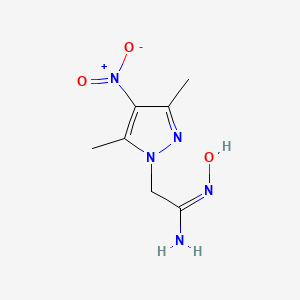
(2S)-3,3-Difluorooxolane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3,3-二氟氧杂环戊烷-2-羧酸是一种氟化羧酸衍生物。其结构中存在氟原子,赋予其独特的化学性质,使其成为各种科学和工业应用中有趣的化合物。该化合物的结构由一个五元氧杂环戊烷环组成,该环的第三个碳原子连接着两个氟原子,第二个碳原子连接着一个羧酸基团。
准备方法
合成路线和反应条件
(2S)-3,3-二氟氧杂环戊烷-2-羧酸的合成通常涉及氧杂环戊烷衍生物的氟化。一种常见的方法是使用氟化剂(如二乙氨基硫酰三氟化物 (DAST) 或 Deoxo-Fluor)对氧杂环戊烷-2-羧酸进行直接氟化。反应通常在受控条件下进行,以确保在所需位置进行选择性氟化。
工业生产方法
(2S)-3,3-二氟氧杂环戊烷-2-羧酸的工业生产可能涉及使用连续流动反应器进行大规模氟化工艺。这些反应器可以精确控制反应参数,从而提高最终产品的收率和纯度。使用先进的氟化剂和催化剂可以进一步提高生产过程的效率。
化学反应分析
反应类型
(2S)-3,3-二氟氧杂环戊烷-2-羧酸可以进行各种化学反应,包括:
氧化: 羧酸基团可以被氧化形成相应的羧酸盐或酯。
还原: 该化合物可以被还原形成醇衍生物。
取代: 氟原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应,通常在碱性条件下进行。
主要形成的产物
氧化: 羧酸盐或酯。
还原: 醇衍生物。
取代: 根据所用亲核试剂的不同,各种取代的氧杂环戊烷衍生物。
科学研究应用
(2S)-3,3-二氟氧杂环戊烷-2-羧酸在科学研究中有多种应用:
化学: 它被用作合成更复杂的氟化化合物的构建单元。
生物学: 该化合物的独特性质使其在研究酶相互作用和涉及氟化底物的代谢途径中非常有用。
工业: 该化合物用于生产具有增强性能的专用化学品和材料,例如提高的热稳定性和抗降解性。
作用机制
(2S)-3,3-二氟氧杂环戊烷-2-羧酸的作用机制涉及其与特定分子靶点和途径的相互作用。氟原子的存在可以影响该化合物的反应性和与酶和受体的结合亲和力。氟的高电负性可以增强该化合物形成氢键和其他相互作用的能力,从而导致生物系统中的效力增加和选择性增强。
相似化合物的比较
类似化合物
3,3-二氟氧杂环戊烷-2-羧酸: 结构相似,但没有立体化学。
2-氟氧杂环戊烷-2-羧酸: 仅含有一个氟原子。
3-氟氧杂环戊烷-2-羧酸: 氟原子位于不同的位置。
独特性
(2S)-3,3-二氟氧杂环戊烷-2-羧酸的独特性在于其特定的立体化学和两个氟原子的存在,这些赋予其独特的化学和生物学性质。立体化学可以影响该化合物与手性环境(如酶和受体)的相互作用,从而导致与其非立体异构体相比具有不同的生物活性。
属性
分子式 |
C5H6F2O3 |
|---|---|
分子量 |
152.10 g/mol |
IUPAC 名称 |
(2S)-3,3-difluorooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m0/s1 |
InChI 键 |
PLILKVHHFMIWOP-VKHMYHEASA-N |
手性 SMILES |
C1CO[C@H](C1(F)F)C(=O)O |
规范 SMILES |
C1COC(C1(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


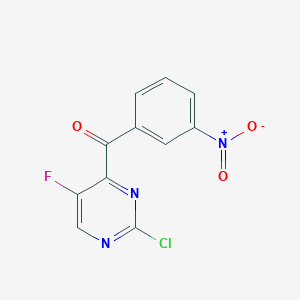
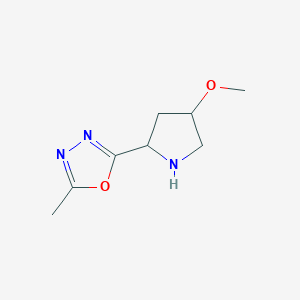
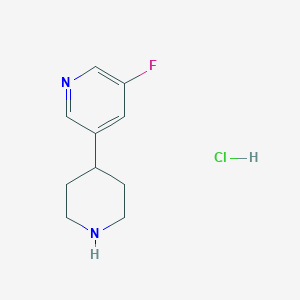
![3-Nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11716675.png)
![(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
![2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B11716691.png)
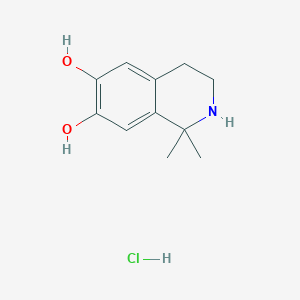

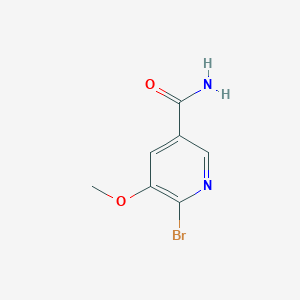
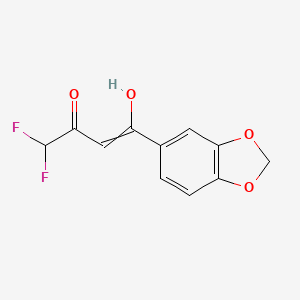
![[({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11716712.png)
